molecular formula C17H21NO4S4 B1668009 Bensultap CAS No. 17606-31-4

Bensultap

Cat. No.: B1668009
CAS No.: 17606-31-4
M. Wt: 431.6 g/mol
InChI Key: YFXPPSKYMBTNAV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Bensultap, also known as a nereistoxin analogue insecticide , is primarily used to control a range of pests, including major crop pests such as Coleoptera and Lepidoptera . The primary target of this compound is the nicotinic acetylcholine receptor (nAChR) . nAChRs play a crucial role in transmitting signals in the nervous system.

Mode of Action

This compound acts as a modulator for the nAChR . It interacts with these receptors, leading to changes in the neuronal activity of the pests. This interaction disrupts the normal functioning of the pests’ nervous system, leading to their elimination .

Biochemical Pathways

It interferes with the normal functioning of the nAChR, which plays a key role in the transmission of signals in the nervous system .

Pharmacokinetics

This compound has a low aqueous solubility and is quite volatile . . These properties can impact the bioavailability of this compound in the environment.

Result of Action

The result of this compound’s action is the effective control of a range of pests. By interacting with the nAChR, this compound disrupts the normal functioning of the pests’ nervous system, leading to their elimination . This makes this compound an effective tool in pest management.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its persistence in water suggests that it may be more effective in aquatic or moist environments . Furthermore, its volatility suggests that it could be less effective in hot or windy conditions, where it might evaporate more quickly . Understanding these environmental influences is crucial for optimizing the use of this compound in pest management.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bensultap is synthesized through a series of chemical reactions involving the incorporation of sulfur atoms into the molecular structure. The compound is typically prepared by reacting nereistoxin with sulfonyl chloride derivatives under controlled conditions . The reaction is carried out in an organic solvent such as acetonitrile, and the product is purified using techniques like high-performance liquid chromatography (HPLC) with UV detection .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using similar reaction conditions as in laboratory synthesis. The process includes the use of advanced purification techniques to ensure the final product meets the required purity standards for agricultural applications .

Chemical Reactions Analysis

Types of Reactions

Bensultap undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives, which can further undergo additional chemical transformations .

Scientific Research Applications

Bensultap has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Bensultap belongs to the nereistoxin class of insecticides, which also includes compounds such as cartap, thiocyclam, and monosultap . These compounds share a similar mode of action but differ in their chemical structures and specific applications. This compound is unique in its moderate toxicity profile and effectiveness against a broad spectrum of pests .

Similar Compounds

This compound’s unique properties and effectiveness make it a valuable tool in modern agriculture, contributing to sustainable pest management practices.

Properties

IUPAC Name

1,3-bis(benzenesulfonylsulfanyl)-N,N-dimethylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S4/c1-18(2)15(13-23-25(19,20)16-9-5-3-6-10-16)14-24-26(21,22)17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXPPSKYMBTNAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CSS(=O)(=O)C1=CC=CC=C1)CSS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058001
Record name Bensultap
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17606-31-4
Record name Bensultap
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17606-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bensultap [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017606314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bensultap
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenesulfonothioic acid, S1,S1'-[2-(dimethylamino)-1,3-propanediyl] ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.136
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENSULTAP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/145Q2E77PJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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